molecular formula C19H24N2O B12959967 Rel-(3R,4R)-1-benzyl-3-(benzylamino)piperidin-4-ol

Rel-(3R,4R)-1-benzyl-3-(benzylamino)piperidin-4-ol

Cat. No.: B12959967
M. Wt: 296.4 g/mol
InChI Key: JWQIKOWCERUGIH-RTBURBONSA-N
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Description

Rel-(3R,4R)-1-benzyl-3-(benzylamino)piperidin-4-ol is a complex organic compound that belongs to the class of piperidines Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4R)-1-benzyl-3-(benzylamino)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of Benzyl Groups: Benzyl groups can be introduced via nucleophilic substitution reactions using benzyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4R)-1-benzyl-3-(benzylamino)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the benzylamino group to a primary amine.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Benzyl halides or other electrophiles can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl ketones, while reduction can produce primary amines.

Scientific Research Applications

Rel-(3R,4R)-1-benzyl-3-(benzylamino)piperidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(3R,4R)-1-benzyl-3-(benzylamino)piperidin-4-ol involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s benzyl and benzylamino groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Rel-(3R,4R)-1-benzyl-3-(benzylamino)piperidin-4-ol can be compared with other piperidine derivatives:

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

(3R,4R)-1-benzyl-3-(benzylamino)piperidin-4-ol

InChI

InChI=1S/C19H24N2O/c22-19-11-12-21(14-17-9-5-2-6-10-17)15-18(19)20-13-16-7-3-1-4-8-16/h1-10,18-20,22H,11-15H2/t18-,19-/m1/s1

InChI Key

JWQIKOWCERUGIH-RTBURBONSA-N

Isomeric SMILES

C1CN(C[C@H]([C@@H]1O)NCC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1CN(CC(C1O)NCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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